

Application Note: A Validated Stability-Indicating HPLC Assay for Cefatrizine Propylene Glycol

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Compound of Interest

Compound Name: **Cefatrizine propylene glycol**

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Abstract

This document details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of **Cefatrizine Propylene Glycol** in the presence of its degradation products. The method is demonstrated to be specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies were conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions to establish the stability-indicating nature of the assay. This application note provides a comprehensive protocol for the HPLC method, its validation, and the analysis of samples subjected to stress conditions, serving as a valuable tool for quality control and stability studies of **Cefatrizine Propylene Glycol**.

Introduction

Cefatrizine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections.^[1] The stability of Cefatrizine, like other β -lactam antibiotics, is a critical attribute that can impact its safety and efficacy.^[1] The primary degradation pathway for Cefatrizine involves the hydrolysis of the β -lactam ring, which can be catalyzed by both acidic and basic conditions.^{[1][2][3]} To ensure the quality and shelf-life of pharmaceutical products containing **Cefatrizine Propylene Glycol**, a validated stability-indicating analytical method is essential. This method must be capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from any potential degradation products,

impurities, or excipients.^[4] High-Performance Liquid Chromatography (HPLC) is the preferred technique for such assays due to its high resolution and sensitivity.^[4]

This application note presents a stability-indicating HPLC method developed and validated for **Cefatrizine Propylene Glycol**. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: HPLC Method Parameters

Parameter	Value
Instrument	HPLC with UV-Vis/PDA Detector
Column	C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Isocratic elution with Phosphate Buffer (pH 5.0) and Acetonitrile (85:15 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	272 nm
Injection Volume	20 µL
Column Temperature	30°C

Preparation of Solutions

- Phosphate Buffer (pH 5.0): Prepare a suitable phosphate buffer and adjust the pH to 5.0 using phosphoric acid or sodium hydroxide.
- Diluent: Mobile phase is used as the diluent.

- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of **Cefatrizine Propylene Glycol** reference standard in 100 mL of diluent.
- Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with diluent.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity of the method. A concentration of 1000 µg/mL of **Cefatrizine Propylene Glycol** was subjected to the following stress conditions:

- Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
- Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.
- Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.[\[2\]](#)
- Thermal Degradation: Expose the solid **Cefatrizine Propylene Glycol** powder to dry heat at 105°C for 24 hours.[\[4\]](#) Dissolve the powder in the diluent to achieve a concentration of 1000 µg/mL.
- Photolytic Degradation: Expose the **Cefatrizine Propylene Glycol** solution (1000 µg/mL in diluent) to UV light (254 nm) for 24 hours.[\[2\]](#)

All stressed samples were diluted with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Specificity

Specificity was evaluated by analyzing the chromatograms of the placebo, the unstressed **Cefatrizine Propylene Glycol** standard, and the stressed samples. The method is considered specific if the Cefatrizine peak is well-resolved from all degradation product peaks, with a resolution of not less than 2.0. Peak purity analysis was also performed using a PDA detector.

Linearity

Linearity was determined by analyzing a series of **Cefatrizine Propylene Glycol** solutions over a concentration range of 25-150 $\mu\text{g}/\text{mL}$. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r^2) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of **Cefatrizine Propylene Glycol** spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 100 $\mu\text{g}/\text{mL}$ standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate ($\pm 0.1 \text{ mL}/\text{min}$), mobile phase composition ($\pm 2\%$ organic), and column temperature ($\pm 2^\circ\text{C}$).

Results and Discussion

The developed HPLC method successfully separated **Cefatrizine Propylene Glycol** from its degradation products formed under various stress conditions. The validation results are summarized in the following tables.

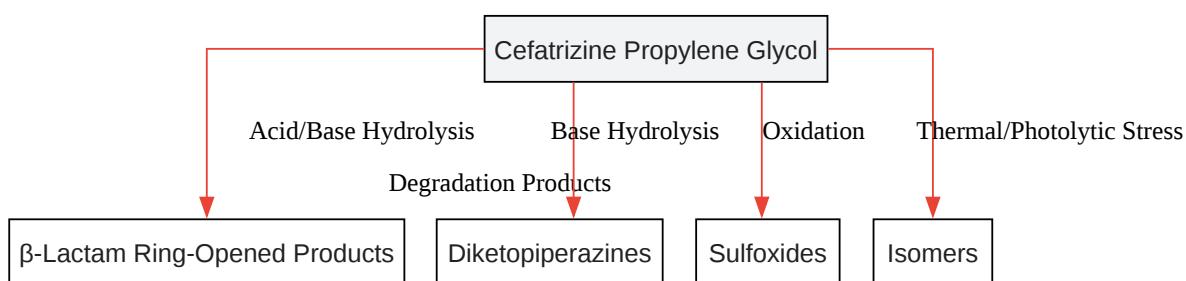
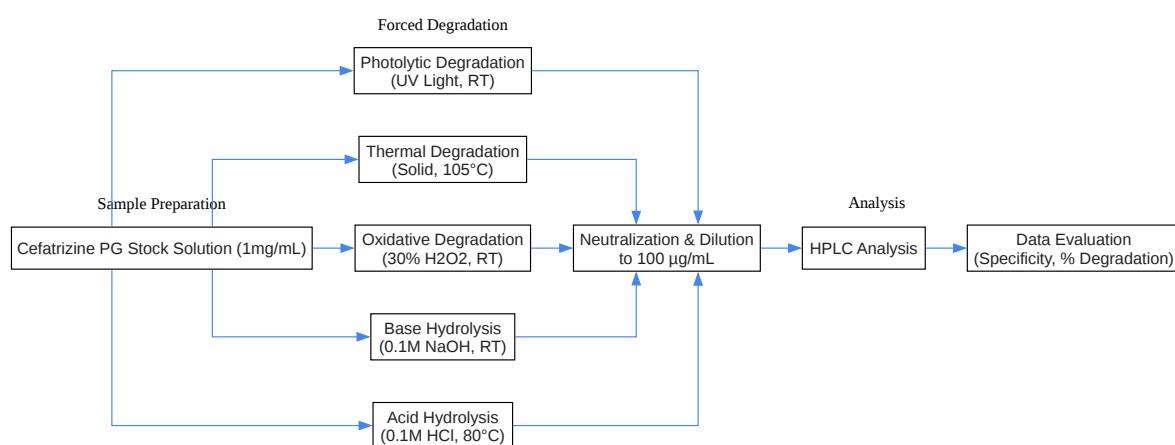
Table 2: Summary of Forced Degradation Studies

Stress Condition	Duration	Temperature	% Degradation (Exemplary)
0.1 M HCl	2 hours	80°C	15.2
0.1 M NaOH	1 hour	Room Temp	25.8
30% H ₂ O ₂	2 hours	Room Temp	18.5
Dry Heat	24 hours	105°C	8.3
UV Light	24 hours	Room Temp	12.1

Table 3: Validation Summary (Exemplary Data)

Validation Parameter	Result	Acceptance Criteria
Specificity	No interference from degradants	Peak purity > 990
Linearity (r^2)	0.9995	≥ 0.999
Range	25-150 μ g/mL	-
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (%RSD)		
- Repeatability	0.85%	$\leq 2.0\%$
- Intermediate Precision	1.12%	$\leq 2.0\%$
LOD	0.5 μ g/mL	-
LOQ	1.5 μ g/mL	-
Robustness	No significant impact on results	System suitability passes

Visualizations



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References

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